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Compound of Interest

Compound Name: Thioacetone

Cat. No.: B1215245

Freiburg, Germany, 1889. A routine chemical synthesis takes an unexpected turn, unleashing
an invisible yet potent force that throws the city into disarray. The culprit? Thioacetone, a
sulfur-containing organic molecule whose discovery is inextricably linked to its extraordinarily
foul and far-reaching odor. This technical guide delves into the history of thioacetone's
synthesis and discovery, providing a detailed look at the experimental protocols for its
preparation and a summary of its key properties.

A Pungent Discovery: The First Synthesis of
Thioacetone

Thioacetone, the simplest thioketone, was first unintentionally synthesized in 1889 by Eugen
Baumann and E. Fromm at the University of Freiburg.[1][2] Their primary objective was the
synthesis of its cyclic trimer, trithioacetone. The experiment involved the reaction of acetone
with hydrogen sulfide in the presence of a Lewis acid. However, the distillation of the crude
product released a small amount of the monomeric thioacetone into the atmosphere.

The consequences were immediate and dramatic. The intensely unpleasant odor rapidly
spread throughout a significant portion of Freiburg, reportedly causing widespread nausea,
vomiting, and even fainting among the populace, leading to a panicked evacuation of the
affected areas.[2] This incident indelibly marked thioacetone in the annals of chemistry as one
of the most malodorous substances known. A similar, albeit more contained, incident occurred
in 1967 at a research facility in the UK, reaffirming the compound's potent olfactory properties.

[2]
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Synthesis of Thioacetone: A Two-Step Process

The synthesis of thioacetone is typically a two-step process. First, its more stable cyclic trimer,
trithioacetone, is synthesized. The trimer is then subjected to high temperatures to induce
"cracking," or pyrolysis, yielding the monomeric thioacetone. Due to the extreme instability of
thioacetone at room temperature, it must be collected and handled at very low temperatures.

Step 1: Synthesis of Trithioacetone

The synthesis of trithioacetone involves the acid-catalyzed reaction of acetone with hydrogen
sulfide. The following protocol is based on a documented synthetic method.

Experimental Protocol: Synthesis of Trithioacetone
Materials:

e Acetone (600 ml)

e Anhydrous Zinc Chloride (200 g)

o Concentrated Hydrochloric Acid

e lron Sulfide (FeS)

e Benzene

o Water

Procedure:

e In a well-ventilated fume hood, equip a three-necked flask with a dropping funnel and a gas
inlet tube.

e Add 500 grams of crushed iron sulfide to the flask.

e Slowly add 500 ml of concentrated hydrochloric acid to the dropping funnel and add it
dropwise to the iron sulfide over a period of 7 hours to generate a steady stream of hydrogen
sulfide gas.
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 In a separate reactor, combine 600 ml of acetone and 200 g of anhydrous zinc chloride
powder.

e Cool the acetone-zinc chloride mixture to below 10 °C with constant stirring.

e Bubble the generated hydrogen sulfide gas through the cooled acetone solution. Maintain
the reaction temperature below 10 °C. The solution will initially turn a reddish color which
then fades.

o After approximately 7 hours of continuous hydrogen sulfide addition, the reaction mixture will
become a milky white precipitate.

» Allow the mixture to stir for an additional hour at room temperature.

o Transfer the reaction mixture to a separatory funnel and add 600 ml of water to dissolve the
zinc chloride.

o Extract the aqueous layer twice with 150 ml portions of benzene.
e Wash the combined benzene layers with 150 ml of water.

e The benzene and any unreacted acetone can be removed by distillation. The crude
trithioacetone can then be purified by vacuum distillation at 104-110 °C / 1 kPa to yield the
final product.

Logical Relationship of Trithioacetone Synthesis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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